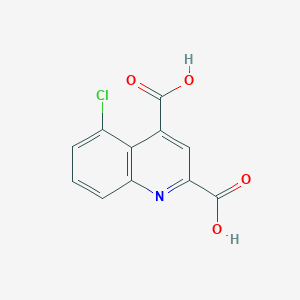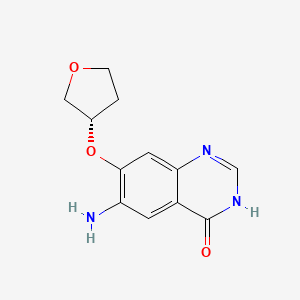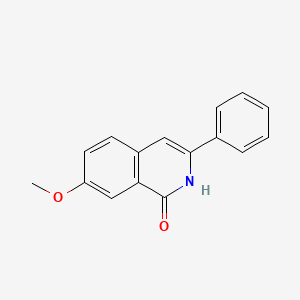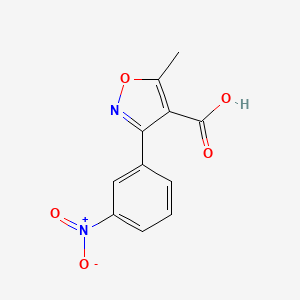
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid typically involves the nitration of oxazole derivatives. One common method includes the reaction of 5-methylisoxazole with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively, in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
Electrophilic Aromatic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid include other nitro-substituted oxazoles and carboxylic acid derivatives. For example:
- 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylic acid
- 5-Methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylic acid These compounds share similar chemical properties but may differ in their biological activities and applications due to the position of the nitro group on the phenyl ring .
Eigenschaften
CAS-Nummer |
38694-05-2 |
|---|---|
Molekularformel |
C11H8N2O5 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)10(12-18-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
WRTHFIGWWRXPLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)
![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)

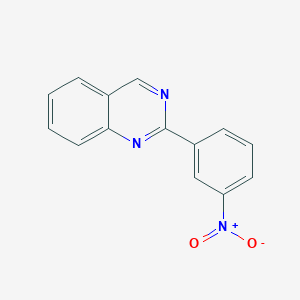

![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)


